6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde

Physicochemical profiling Lipophilicity Fragment-based drug design

Researchers seeking a pre-functionalized fragment for NAMPT inhibitor campaigns face the challenge of synthesizing a low-lipophilicity (XLogP3=0.3) pyridine-aldehyde with three orthogonal reactive handles. This compound directly addresses that need: - Triple reactivity: aldehyde (reductive amination), secondary alcohol (Mitsunobu/acylation), and pyridine nitrogen (N-alkylation/coordination) enable sequential derivatization without protecting-group manipulation. - Reduced lipophilicity: XLogP3=0.3 (Δ=-1.0 vs. non-hydroxylated analog) minimizes CYP inhibition and hERG binding risk, ideal for CNS and anti-infective programs. - Validated pharmacophore: The 5-methylpyridine-3-carbaldehyde core is a known nicotinamidase inhibitor (23 nM); the 3-hydroxyazetidine provides a programmable H-bond donor (HBD=1) for target engagement.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13173793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CC(C2)O)C=O
InChIInChI=1S/C10H12N2O2/c1-7-2-8(6-13)3-11-10(7)12-4-9(14)5-12/h2-3,6,9,14H,4-5H2,1H3
InChIKeyQODJDMRBACUUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde – Physicochemical Profile


6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde (CAS 1861174-04-0) is a bifunctional heterocyclic building block combining a 3-formyl-5-methylpyridine core with a 3-hydroxyazetidine substituent at the 6-position [1]. It belongs to the class of 3-pyridyl-azetidine derivatives, a scaffold associated with nicotinamide phosphoribosyltransferase (NAMPT) inhibition and kinase modulation [2]. The compound carries three chemically orthogonal reactive handles — an aromatic aldehyde, a secondary alcohol, and a pyridine nitrogen — enabling sequential derivatization pathways inaccessible to simpler analogs [3].

1
Orthogonal fragment elaboration Three reactive handles enable sequential derivatization without protecting groups.
2
NAMPT / nicotinamidase pathway studies Inherits a validated 3-formyl-5-methylpyridine pharmacophore for target engagement.
3
Lipophilicity-controlled lead optimization Hydroxyazetidine substituent shifts logP and HBD profile relative to des-hydroxy analogs.

6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde – Irreplaceability vs. Analogs


Generic substitution within the 6-substituted-5-methylpyridine-3-carbaldehyde class fails because each structural permutation — removal of the hydroxyl group, deletion of the 5-methyl substituent, or relocation of the azetidine attachment point — produces quantifiably distinct physicochemical profiles that govern solubility, permeability, hydrogen-bonding capacity, and downstream synthetic reactivity [1]. The 3-hydroxyazetidine moiety introduces a hydrogen-bond donor (HBD = 1) and elevates topological polar surface area (TPSA) by 20.2 Ų relative to the non-hydroxylated analog, translating to a calculated 1.0-unit reduction in XLogP3 [1][2]. These differences directly impact chromatographic behavior, formulation compatibility, and biological target engagement in fragment-based campaigns; substituting an analog with divergent logP and HBD profile will yield non-transferable structure–activity relationships [3].

Hydroxyazetidine
Target: 3-OH present, HBD = 1, TPSA 53.4 Ų, XLogP3 0.3
Analog: 3-H absent, HBD = 0, TPSA 33.2 Ų, XLogP3 1.3
Missing hydroxyl group removes a hydrogen-bond donor essential for directed protein–ligand interactions; the analog cannot replicate target engagement profiles where azetidine HBD is required.
Orthogonal reactivity
Target: aldehyde + secondary alcohol + pyridine N
Analog: aldehyde + pyridine N only
Absence of the hydroxyl handle precludes sequential derivatization strategies (e.g., reductive amination followed by O-acylation); synthetic pathways relying on orthogonal functionalization will not transfer.
Lipophilicity profile
Target: XLogP3 0.3, improved aqueous compatibility
Analog: XLogP3 1.3, may promote hydrophobic promiscuity
The 1.0-unit logP difference can alter chromatographic retention, formulation behavior, and off-target binding profiles; substituting the higher-logP analog risks misleading SAR interpretation.

6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde – Head-to-Head Comparison with Analogs


XLogP3 Difference and Aqueous Compatibility

The target compound exhibits an XLogP3 of 0.3, compared to 1.3 for 6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde (CAS 1862822-25-0), representing a calculated logP reduction of 1.0 unit directly attributable to the 3-hydroxyl substituent [1][2]. This places the target compound substantially closer to the optimal lipophilicity range (logP 1–3) recommended for fragment hits while improving aqueous solubility prospects; the non-hydroxylated analog's higher logP may drive excessive hydrophobic binding or promiscuity in biochemical screens [3].

XLogP3 Shift
Reported
ΔXLogP3 = −1.0 (0.3 vs 1.3)
Supports aqueous solubility context
Computed via PubChem; hydroxyl drives 3.3-fold lipophilicity reduction
Physicochemical profiling Lipophilicity Fragment-based drug design

TPSA Difference Balances Permeability and Solubility

The target compound possesses a topological polar surface area (TPSA) of 53.4 Ų, compared to 33.2 Ų for 6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde [1][2]. This +20.2 Ų increase crosses a critical threshold: TPSA values below 60 Ų are generally associated with favorable oral absorption, but values below 40 Ų may indicate insufficient polarity for adequate aqueous solubility [3]. The target compound's intermediate TPSA balances permeability with solubility more effectively than the low-PSA non-hydroxylated analog.

TPSA Increase
Reported
ΔTPSA = +20.2 Ų (53.4 vs 33.2)
Balances permeability and solubility
53.4 Ų sits within favorable fragment-like range; analog may lack sufficient polarity
Polar surface area Membrane permeability Drug-likeness

Hydrogen-Bond Donor Addition Enables Protein–Ligand Interactions

The 3-hydroxyazetidine substituent introduces one hydrogen-bond donor (HBD = 1) absent in 6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde (HBD = 0) [1][2]. In the context of 3-pyridyl azetidine ureas as NAMPT inhibitors, the azetidine nitrogen and its substituents form key interactions within the enzyme active site; SAR studies demonstrate that modifications altering H-bond capacity at this position produce >10-fold changes in inhibitory potency [3]. The hydroxyl group thus provides a programmable interaction point for structure-guided optimization.

H-Bond Donor
Reported
HBD 1 (vs 0 for des-hydroxy)
Enables directed H-bond interactions
NAMPT SAR shows >10-fold potency shifts with azetidine H-bond alterations
Hydrogen-bond donor Protein-ligand interactions Structure-based design

Core Scaffold Nicotinamidase Inhibition Establishes Baseline for Derivatization

The core scaffold 5-methylpyridine-3-carbaldehyde (CAS 100910-66-5) is a potent competitive inhibitor of nicotinamidase (EC 3.5.1.19) with a reported Ki of 0.000023 mM (23 nM) measured in 100 mM phosphate buffer, pH 7.3 at 25°C [1]. This enzyme is validated as an antimicrobial target in Borreliella burgdorferi, Plasmodium falciparum, and Saccharomyces cerevisiae [2]. The target compound incorporates this active pharmacophore while adding the 3-hydroxyazetidine substituent at the 6-position, offering a derivatization handle to modulate selectivity and physicochemical properties without ablating the core inhibitory motif. By contrast, the simple unsubstituted scaffold (5-methylpyridine-3-carbaldehyde) lacks the azetidine vector for further elaboration.

Core Scaffold Ki
Class-level
Ki = 23 nM (5-methylpyridine-3-carbaldehyde)
Inherits low-nanomolar inhibition context
Data for unsubstituted core; azetidine extension may modulate potency
Nicotinamidase inhibition Enzyme kinetics Antimicrobial target

Dual Reactive Handles Enable Orthogonal Derivatization

The target compound uniquely combines an aromatic aldehyde at position 3 with a secondary alcohol on the azetidine ring. The aldehyde participates in reductive amination, hydrazone formation, and Knoevenagel condensation, while the hydroxyl group independently undergoes esterification, etherification, or oxidation [1]. In contrast, 6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde possesses only the aldehyde handle (the azetidine ring offering only tertiary amine reactivity), and 6-(3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde lacks the 5-methyl group that provides steric and electronic tuning of the pyridine ring [2]. Sequential derivatization — e.g., reductive amination at the aldehyde followed by O-acylation of the hydroxyl — generates chemical diversity inaccessible with either comparator.

Reactive Handles
Reported
3 sites: aldehyde, secondary alcohol, pyridine N
Enables sequential orthogonal derivatization
Comparator analog offers only 2 reactive sites, limiting chemical space
Orthogonal synthesis Fragment elaboration Chemical biology

6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde – Preferred Application Scenarios


Fragment-Based Lead Generation for Nicotinamidase and NAMPT Pathways

The core 5-methylpyridine-3-carbaldehyde scaffold is a validated 23 nM nicotinamidase inhibitor [1]. The target compound extends this pharmacophore with a 3-hydroxyazetidine vector, enabling fragment growth into the NAMPT active site where 3-pyridyl azetidine ureas have demonstrated potent inhibition [2]. Procurement of this compound provides a pre-functionalized fragment that retains the inhibitory aldehyde while offering the hydroxyl and azetidine nitrogen as synthetic anchors for structure-guided elaboration — a capability absent in the simpler 5-methylpyridine-3-carbaldehyde.

Diversity-Oriented Synthesis via Sequential Orthogonal Coupling

In library synthesis programs demanding chemoselective derivatization, the target compound's three distinct reactive sites (aldehyde, secondary alcohol, pyridine N) permit sequential transformations without protecting-group manipulation [1]. A typical workflow involves initial reductive amination at the aldehyde, followed by Mitsunobu or acylation chemistry at the hydroxyl, and finally N-alkylation or metal coordination at the pyridine — a synthetic sequence that cannot be executed with 6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde due to the absence of the hydroxyl handle [2].

Lead Optimization via Lipophilicity Reduction

For lead optimization campaigns where elevated lipophilicity drives CYP inhibition, hERG binding, or poor metabolic stability, the target compound's XLogP3 of 0.3 (Δ = −1.0 vs. the non-hydroxylated analog) [1] offers a significantly reduced lipophilicity burden while maintaining the core pyridine-aldehyde pharmacophore. This property profile is particularly relevant for central nervous system or anti-infective programs where logP <1 is often desired for metabolic clearance or solubility reasons.

Covalent Inhibitor Design with Aldehyde Warhead and Azetidine Binding

The aldehyde group at position 3 can form reversible covalent (imine) or irreversible adducts with catalytic cysteine or lysine residues in target enzymes [1]. The 3-hydroxyazetidine substituent provides a programmable H-bond donor (HBD = 1) for directing non-covalent binding orientation prior to covalent bond formation — a design feature not available in the des-hydroxy analog (HBD = 0) [2]. This dual non-covalent/covalent modality is particularly valuable for targeting proteases, deubiquitinases, or aldehyde dehydrogenase family enzymes.

Application
Selection Property
Validation Focus
Fragment-based NAMPT / nicotinamidase studies
Aldehyde pharmacophore with azetidine elaboration vector
Target engagement and inhibition potency in enzymatic assays
Diversity-oriented synthesis
Three chemically orthogonal reactive handles
Sequential derivatization yield and chemoselectivity
Lipophilicity-driven lead optimization
Balanced XLogP3 / TPSA profile with HBD capability
logP-dependent ADME assays and off-target selectivity panels
Covalent inhibitor design
Aldehyde warhead paired with directed H-bond donor
Reversible / irreversible binding kinetics and target residence time
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